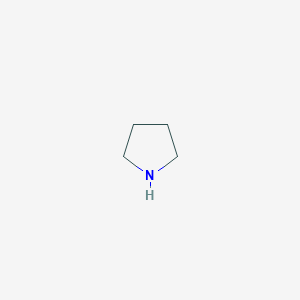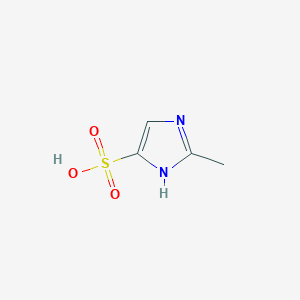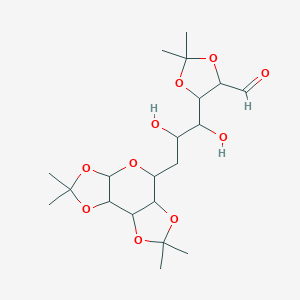
Dai-tunicamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dai-tunicamine is a natural product isolated from marine organisms. It has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The compound has been the subject of scientific research for several years, and its potential applications in medicine and other fields are currently being explored.
Mecanismo De Acción
The mechanism of action of dai-tunicamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. For example, the compound has been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a role in the development of cancer. By inhibiting this enzyme, dai-tunicamine may help to prevent the growth and spread of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Dai-tunicamine has been found to have a range of biochemical and physiological effects on the body. For example, the compound has been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dai-tunicamine in lab experiments is its potential anti-tumor properties. Researchers can use the compound to study the mechanisms by which cancer cells grow and spread, and to test potential treatments for cancer. However, one limitation of using dai-tunicamine in lab experiments is its complex structure, which makes it difficult to synthesize and study.
Direcciones Futuras
There are several potential future directions for research on dai-tunicamine. One area of interest is the development of new methods for synthesizing the compound in the laboratory. This could make it easier for researchers to study the compound and potentially develop new treatments based on its properties. In addition, researchers are interested in exploring the potential applications of dai-tunicamine in other areas, such as anti-viral and anti-inflammatory treatments. Finally, researchers are interested in studying the mechanisms by which dai-tunicamine works, in order to better understand its potential applications in medicine.
Métodos De Síntesis
Dai-tunicamine is a complex molecule that is difficult to synthesize in the laboratory. Currently, the most common method for obtaining the compound is through extraction from marine organisms. Researchers have also attempted to synthesize the compound through chemical synthesis, but these efforts have been limited due to the compound's complex structure.
Aplicaciones Científicas De Investigación
Dai-tunicamine has been the subject of numerous scientific studies, primarily due to its potential anti-tumor properties. Researchers have found that the compound can inhibit the growth of various cancer cells, including lung, breast, and colon cancer. In addition, the compound has been found to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
142010-67-1 |
|---|---|
Nombre del producto |
Dai-tunicamine |
Fórmula molecular |
C20H32O10 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
5-[1,2-dihydroxy-3-(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)propyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C20H32O10/c1-18(2)25-11(8-21)13(26-18)12(23)9(22)7-10-14-15(28-19(3,4)27-14)16-17(24-10)30-20(5,6)29-16/h8-17,22-23H,7H2,1-6H3 |
Clave InChI |
DCBBUGKPMCTVKE-UHFFFAOYSA-N |
SMILES |
CC1(OC(C(O1)C(C(CC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)O)O)C=O)C |
SMILES canónico |
CC1(OC(C(O1)C(C(CC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)O)O)C=O)C |
Sinónimos |
5-C-(6-deoxy-1,2-3,4-di-O-isopropylidene-D-galactopyranos-6-yl)-2,3-O-isopropylidene-D-pentofuranose DAI-tunicamine deaminotri-O-isopropylidene tunicamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



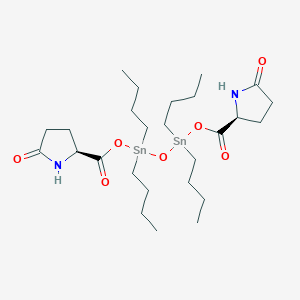

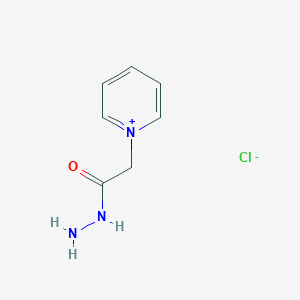
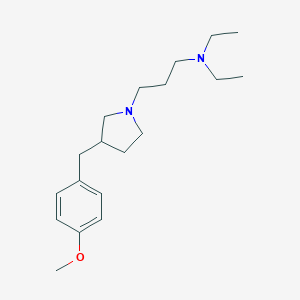
![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)
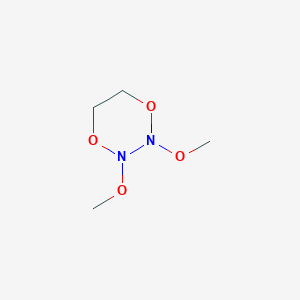

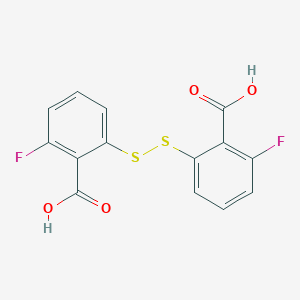


![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)
